N-Ethylhexylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

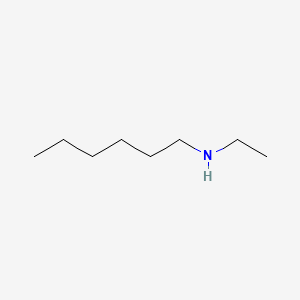

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-5-6-7-8-9-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTNFGAKGUERTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338138 | |

| Record name | N-Ethylhexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20352-67-4 | |

| Record name | N-Ethylhexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Ethylhexylamine chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of N-Ethylhexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an aliphatic secondary amine, serves as a versatile intermediate in various chemical syntheses. Its utility spans across industries, including the production of dyes, coatings, pharmaceuticals, and as a component in oil field agents.[1] This document provides a comprehensive overview of the core chemical properties and structural attributes of this compound. It includes a detailed summary of its physicochemical data, spectroscopic information, and standardized experimental protocols for its synthesis and characterization. Furthermore, this guide presents visual workflows for its synthesis and analytical verification, alongside critical safety and handling information.

Chemical Structure and Identification

This compound is a secondary amine characterized by an ethyl group and a hexyl group attached to a nitrogen atom. The linear hexyl chain and the ethyl group contribute to its physical and chemical behavior, including its solubility and reactivity.

Table 1: Structural and Identification Data

| Identifier | Value |

| IUPAC Name | N-ethylhexan-1-amine[2] |

| Synonyms | N-Ethyl-1-hexanamine, Hexylethylamine[2][3] |

| CAS Number | 20352-67-4[2] |

| Molecular Formula | C8H19N[1][2] |

| SMILES | CCCCCCNCC[2][4] |

| InChI | InChI=1S/C8H19N/c1-3-5-6-7-8-9-4-2/h9H,3-8H2,1-2H3[2] |

| InChIKey | WSTNFGAKGUERTC-UHFFFAOYSA-N[2][4] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 129.24 g/mol [2][5] |

| Appearance | Colorless liquid with an ammonia-like odor[1] |

| Boiling Point | 163.0 ± 8.0 °C at 760 mmHg[5] |

| Melting Point | -66 °C (estimate)[5] |

| Density | 0.8 ± 0.1 g/cm³[5] |

| Flash Point | 39.7 ± 10.2 °C[5] |

| Vapor Pressure | 2.1 ± 0.3 mmHg at 25 °C[5] |

| Solubility | Soluble in water, alcohols, and ether solvents[1] |

| LogP | 2.76[5] |

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common method for the synthesis of this compound is the reductive amination of hexanal with ethylamine.[1] This process involves the formation of an imine intermediate, which is subsequently reduced to the final amine product.

Materials:

-

Hexanal

-

Ethylamine

-

Hydrogen gas

-

Palladium on carbon (Pd/C) catalyst

-

Ethanol (solvent)

-

Round-bottom flask

-

Hydrogenation apparatus

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve hexanal in ethanol.

-

Add an equimolar amount of ethylamine to the solution and stir for 30 minutes to form the imine intermediate.

-

Carefully add the Pd/C catalyst to the mixture.

-

Fit the flask to a hydrogenation apparatus and purge the system with nitrogen, followed by hydrogen.

-

Pressurize the system with hydrogen and heat the reaction mixture while stirring vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Infrared (IR) Spectrometer

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl3). Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.

-

IR Spectroscopy: Obtain an IR spectrum of the neat liquid sample. Look for characteristic peaks corresponding to N-H and C-N stretching vibrations.

-

GC-MS: Inject a dilute solution of the sample into the GC-MS system. The gas chromatogram will indicate the purity of the sample, and the mass spectrum will provide the molecular weight and fragmentation pattern, further confirming the identity of the compound.[2]

Caption: Analytical workflow for this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to avoid exposure. It is corrosive and can cause severe skin burns and eye damage.[6][7] It is also harmful if swallowed and toxic if it comes into contact with skin or is inhaled.[6]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, protective clothing, and eye/face protection.[6][8]

-

Use a respirator if ventilation is inadequate.[8]

Handling and Storage:

-

Use only in a well-ventilated area or under a chemical fume hood.[7][8]

-

Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][8]

-

Ground/bond container and receiving equipment to prevent static discharge.[8]

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[8]

Caption: First aid protocol for this compound exposure.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. The information presented, including the structured data tables and procedural workflows, is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in their work. Adherence to the outlined safety protocols is paramount when handling this hazardous chemical.

References

- 1. N-Ethyl-Hexylamine [chembk.com]

- 2. This compound | C8H19N | CID 546879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hexanamine, N-ethyl- [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hexylamine, N-ethyl- | CAS#:20352-67-4 | Chemsrc [chemsrc.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Laboratory Synthesis of N-Ethylhexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of N-Ethylhexylamine, a secondary amine with applications in various fields of chemical research and development. This document details two primary synthetic routes: reductive amination and direct N-alkylation. It includes detailed experimental protocols, quantitative data, and visualizations to aid in the practical application of these methods.

Overview of Synthetic Strategies

This compound can be effectively synthesized in a laboratory setting through two principal methods:

-

Reductive Amination of Hexanal with Ethylamine: This is a widely used and generally high-yielding one-pot reaction. It involves the initial formation of an imine intermediate from the condensation of hexanal and ethylamine, which is then reduced in situ to the desired secondary amine.

-

N-Alkylation of Ethylamine with a Hexyl Halide: This method involves the direct reaction of ethylamine with a suitable hexyl halide, such as 1-bromohexane or 1-chlorohexane. Careful control of reaction conditions is crucial to favor mono-alkylation and minimize the formation of tertiary amine and quaternary ammonium salt byproducts.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [1] |

| Boiling Point | 116-119 °C | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Ammoniacal | [2] |

| Solubility | Soluble in water, alcohols, and ether. | [2] |

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the ethyl and hexyl groups. |

| ¹³C NMR | Distinct signals for the eight carbon atoms in the molecule.[1][3] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 129.[1][4] |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching and bending vibrations.[1] |

Synthetic Protocols

This section provides detailed experimental procedures for the two primary methods of synthesizing this compound.

Method 1: Reductive Amination of Hexanal with Ethylamine

This one-pot procedure is often preferred due to its efficiency and generally good yields.

Reaction Scheme:

Caption: Reductive Amination Pathway for this compound Synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexanal (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Addition: Add ethylamine (1.0 - 1.2 equivalents) to the stirred solution. The reaction mixture is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure.[5][6][7][8][9]

Quantitative Data (Estimated):

| Parameter | Value |

| Hexanal | 1.0 eq |

| Ethylamine | 1.1 eq |

| Sodium Borohydride | 1.5 eq |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Expected Yield | 70 - 85% |

Method 2: N-Alkylation of Ethylamine with 1-Bromohexane

This method requires careful control to achieve selective mono-alkylation. Using a large excess of the amine is a common strategy to minimize the formation of the tertiary amine.

Reaction Scheme:

Caption: N-Alkylation Pathway for this compound Synthesis.

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, dissolve a large excess of ethylamine (e.g., 5-10 equivalents) in a suitable solvent such as ethanol or acetonitrile.

-

Halide Addition: Add 1-bromohexane (1.0 equivalent) dropwise to the stirred ethylamine solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, remove the excess ethylamine and solvent under reduced pressure. Dissolve the residue in water and make the solution basic by adding a suitable base (e.g., sodium hydroxide). Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to isolate this compound.

Quantitative Data (Estimated):

| Parameter | Value |

| 1-Bromohexane | 1.0 eq |

| Ethylamine | 5.0 - 10.0 eq |

| Solvent | Ethanol |

| Reaction Temperature | 40 - 60 °C |

| Reaction Time | 24 - 48 hours |

| Expected Yield | 50 - 70% |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General Laboratory Workflow for this compound Synthesis.

Safety Considerations

-

Hexanal: Flammable liquid and vapor. Causes skin and eye irritation.

-

Ethylamine: Extremely flammable gas. Causes severe skin burns and eye damage.

-

1-Bromohexane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Sodium Borohydride: May be corrosive to metals. Reacts with water to produce flammable hydrogen gas.

-

This compound: Corrosive. Causes skin and eye irritation. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide provides a foundational understanding of the laboratory synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The provided protocols may require optimization based on specific laboratory conditions and available equipment.

References

- 1. This compound | C8H19N | CID 546879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 1-Hexanamine, N-ethyl- [webbook.nist.gov]

- 5. Purification [chem.rochester.edu]

- 6. chembam.com [chembam.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. How To [chem.rochester.edu]

- 9. varsitytutors.com [varsitytutors.com]

N-Ethylhexylamine: A Comprehensive Technical Guide for Researchers

CAS Number: 20352-67-4 Molecular Formula: C8H19N

This technical guide provides an in-depth overview of N-Ethylhexylamine, a secondary aliphatic amine with significant applications as a chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, offering a summary of its chemical properties, a detailed experimental protocol for a related synthesis, and visualizations of its synthetic pathway and role in chemical synthesis.

Physicochemical and Spectral Data

A compilation of key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 129.24 g/mol | [1] |

| IUPAC Name | N-ethylhexan-1-amine | [1] |

| Synonyms | N-Ethyl-n-hexylamine, Hexylethylamine | [1][2] |

| Appearance | Colorless liquid with an ammonia-like odor | [3] |

| Melting Point | -62 °C to -66 °C (estimate) | [3][4] |

| Boiling Point | 116-119 °C; 163.0 ± 8.0 °C at 760 mmHg | [2][3][4] |

| Density | 0.762 g/cm³ to 0.8 ± 0.1 g/cm³ | [2][4] |

| Flash Point | 39.7 ± 10.2 °C | [2][4] |

| Solubility | Soluble in water, alcohols, and ether | [3] |

| Vapor Pressure | 2.1 ± 0.3 mmHg at 25 °C | [4] |

| LogP | 2.76 | [4] |

| Refractive Index | 1.418 | [4] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectrum Type | Database/Source | Identifier/Details |

| 13C NMR | Wiley-VCH GmbH | Instrument: VARIAN XL-100 |

| GC-MS | NIST Mass Spectrometry Data Center | SpectraBase ID: 3GQNeV1kNGz |

| IR Spectra | John Wiley & Sons, Inc. | Vapor Phase |

Synthesis of Secondary Amines: A General Approach

A related and well-documented procedure is the reduction of nitriles to primary amines, which are then often alkylated to form secondary or tertiary amines. For instance, the reduction of 2-ethylhexanenitrile to 2-ethylhexylamine is a key industrial process, as 2-ethylhexylamine is a valuable intermediate in the synthesis of pharmaceuticals and corrosion inhibitors.[5]

Experimental Protocol: Reduction of a Nitrile to a Primary Amine

The following protocol details the reduction of 2-ethylhexanenitrile to 2-ethylhexylamine using Raney Nickel as a catalyst. This method is illustrative of the synthesis of aliphatic amines that can serve as precursors or analogs to this compound.[5]

Reaction Scheme:

2-Ethylhexanenitrile → 2-Ethylhexylamine (in the presence of Raney Ni, 2-Propanol, and catalytic KOH at reflux)

Materials and Reagents:

-

2-Ethylhexanenitrile

-

Raney Nickel (slurry in water) - Caution: Pyrophoric when dry

-

2-Propanol

-

Potassium Hydroxide (KOH)

-

Celite for filtration

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of 2-propanol and 0.2 g of potassium hydroxide.

-

Carefully add approximately 5 g of the Raney Nickel slurry.

-

Add 12.5 g (0.1 mol) of 2-ethylhexanenitrile to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) analysis. The reaction is typically complete within 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully filter the catalyst through a pad of Celite. Important: Do not allow the Raney Nickel to dry on the filter paper as it can ignite. Keep it wet with the solvent.

-

Wash the filter cake with two 20 mL portions of 2-propanol.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude 2-ethylhexylamine can be further purified by fractional distillation under reduced pressure.

Visualizing Chemical Processes

Diagram 1: General Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Role as a Chemical Intermediate

Caption: Applications of this compound in various chemical syntheses.

Applications in Research and Industry

This compound primarily serves as a versatile chemical intermediate in organic synthesis. Its applications span several industries:

-

Pharmaceuticals: It is used as a building block in the synthesis of more complex molecules with potential biological activity.[5] The lipophilic nature of the hexyl group can be utilized to modify the pharmacokinetic properties of a drug candidate.[5]

-

Corrosion Inhibitors: this compound and its derivatives are employed in the formulation of corrosion inhibitors.[5]

-

Dyes and Coatings: It can act as a dispersant, plasticizer, and solvent in the dye and coating industry, enhancing pigment dispersion and the gloss of paints.[3]

-

Agrochemicals: Derivatives of aliphatic amines are explored for the development of new pesticides and herbicides.[5]

As of the current literature review, this compound has not been identified to be directly involved in specific biological signaling pathways. Its primary role in a research and drug development context is as a foundational chemical structure for the synthesis of more complex and potentially bioactive compounds.

References

Spectroscopic Data of N-Ethylhexylamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-Ethylhexylamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the molecule's structural features through spectroscopic methods.

Introduction to this compound

This compound (C8H19N) is a secondary amine with a molecular weight of 129.24 g/mol . Its structure consists of an ethyl group and a hexyl group attached to a nitrogen atom. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications.

Spectroscopic Data Presentation

The following sections present the expected spectroscopic data for this compound. The data is summarized in tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key information about its structure.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on the ethyl and hexyl chains, as well as the N-H proton. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atom.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (hexyl) | ~0.9 | Triplet | 3H |

| (CH₂)₄ (hexyl) | ~1.3 | Multiplet | 8H |

| N-CH₂ (hexyl) | ~2.6 | Triplet | 2H |

| CH₃ (ethyl) | ~1.1 | Triplet | 3H |

| N-CH₂ (ethyl) | ~2.6 | Quartet | 2H |

| N-H | ~0.7-1.5 | Broad Singlet | 1H |

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (hexyl) | ~14 |

| CH₂ (hexyl) | ~23 |

| CH₂ (hexyl) | ~27 |

| CH₂ (hexyl) | ~30 |

| CH₂ (hexyl) | ~32 |

| N-CH₂ (hexyl) | ~50 |

| CH₃ (ethyl) | ~15 |

| N-CH₂ (ethyl) | ~44 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, a secondary amine, will exhibit characteristic absorption bands.

| Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, sharp |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch (aliphatic) | 1020 - 1250 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would lead to the formation of a molecular ion and several characteristic fragments.

| m/z (mass-to-charge ratio) | Proposed Fragment | Relative Intensity |

| 129 | [C₈H₁₉N]⁺ (Molecular Ion) | Moderate |

| 114 | [M - CH₃]⁺ | Low |

| 86 | [M - C₃H₇]⁺ | Moderate |

| 58 | [CH₃CH₂NH=CH₂]⁺ | High (often the base peak) |

| 44 | [CH₃CH=NH₂]⁺ | High |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Spectrometer: 300 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

Data Acquisition (¹³C NMR):

-

Spectrometer: 75 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) system for separation from any impurities.

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 30 - 200.

-

Source Temperature: 200-250 °C.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

N-Ethylhexylamine: A Technical Guide to Solubility and Stability in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

This technical guide provides a comprehensive overview of the solubility and stability of N-Ethylhexylamine in common laboratory and industrial solvents. Due to the limited availability of specific quantitative experimental data for this compound in publicly accessible literature, this document focuses on its predicted solubility based on the behavior of structurally analogous amines, alongside detailed experimental protocols for determining its solubility and stability profile.

Introduction to this compound

This compound (C8H19N) is a secondary aliphatic amine with a molecular weight of 129.24 g/mol .[1] Its structure, featuring a polar amine group and a nonpolar octyl chain, dictates its physicochemical properties, including its solubility in various solvents and its chemical stability. Understanding these characteristics is crucial for its application in chemical synthesis, formulation development, and as a corrosion inhibitor, among other uses.

Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." The presence of a polar amine head allows for hydrogen bonding with polar solvents, while the hydrophobic alkyl tail facilitates dissolution in nonpolar organic solvents.

Predicted Qualitative Solubility

Based on the solubility of structurally similar amines such as hexylamine and 2-ethylhexylamine, this compound is predicted to be:

-

Highly soluble to miscible in a wide range of organic solvents, including alcohols (methanol, ethanol), ethers, ketones, and aromatic hydrocarbons (toluene).[2][3][4]

-

Moderately soluble in water. The amine group can form hydrogen bonds with water, but the long alkyl chain limits its aqueous solubility.[3]

-

Soluble in nonpolar solvents like hexane.[3]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 2.5[5] |

Note: This data is for 2-Ethylhexylamine and should be considered an approximation for this compound.

Stability Profile

This compound is generally a stable compound under standard storage conditions.[5][6] However, like other aliphatic amines, it can be susceptible to degradation under certain conditions.

General Stability

-

Thermal Stability : Aliphatic amines are relatively stable to heat but can undergo degradation at elevated temperatures.[7][8] Aromatic amines are generally more thermally stable than aliphatic amines due to resonance stabilization.[8]

-

Oxidative Stability : Secondary amines have been observed to have lower oxidative stability compared to primary and tertiary amines in some contexts.[9] this compound may be sensitive to prolonged exposure to air and is incompatible with strong oxidizing agents.[5][10]

-

pH Stability : As a basic compound, this compound will react exothermically with acids to form salts.[5] It is stable in neutral and basic conditions.

Potential Degradation Pathways

The primary degradation pathways for aliphatic amines include oxidation and reactions with other chemicals.

-

Oxidation : In the presence of oxygen or oxidizing agents, aliphatic amines can undergo oxidation to form a variety of products, including imines, enamines, and, with further degradation, smaller carbonyl compounds and nitrogen oxides.[11][12]

-

Reaction with Aldehydes : Aliphatic amines can react with aldehydes to form more stable imines or enamines.[11]

-

Hazardous Decomposition : When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides (NOx).[5]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Determination of Solubility: Isothermal Shake-Flask Method

The shake-flask method is a reliable technique for determining the solubility of a liquid in a solvent.[13][14]

Protocol:

-

Preparation of Supersaturated Solution : In a series of glass flasks, add an excess amount of this compound to a known volume of the desired solvent.

-

Equilibration : Seal the flasks and place them in a shaker bath set to a constant temperature. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation : After equilibration, allow the flasks to stand undisturbed at the same constant temperature to allow for the separation of the undissolved this compound.

-

Sampling : Carefully extract an aliquot of the clear, saturated supernatant without disturbing the undissolved layer.

-

Quantification : Analyze the concentration of this compound in the aliquot using a suitable analytical method, such as gas chromatography (GC) with a flame ionization detector (FID) or titration with a standardized acid.[15][16]

-

Replicate and Verify : Repeat the experiment at different temperatures and with different solvents as required.

Caption: Workflow for Solubility Determination (Shake-Flask Method)

Assessment of Chemical Stability: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of a substance.

Protocol:

-

Sample Preparation : Prepare solutions of this compound in the solvent of interest at a known concentration.

-

Stress Conditions : Expose the solutions to various stress conditions in separate experiments:

-

Acidic Hydrolysis : Add a strong acid (e.g., HCl) and heat.

-

Basic Hydrolysis : Add a strong base (e.g., NaOH) and heat.

-

Oxidation : Add an oxidizing agent (e.g., H₂O₂) at room temperature or with gentle heating.

-

Thermal Stress : Heat the solution at an elevated temperature.

-

Photostability : Expose the solution to a light source (e.g., UV lamp).

-

-

Time Points : At specified time intervals, withdraw aliquots from each stress condition.

-

Sample Quenching : Neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

-

Analysis : Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method.[17][18] This typically involves a reversed-phase C18 column with a suitable mobile phase and UV or mass spectrometric detection.[19][20]

-

Data Evaluation : Compare the chromatograms of the stressed samples to the control to identify any new peaks (degradation products) and any decrease in the peak area of the parent compound (this compound).

Caption: Workflow for Chemical Stability Assessment

Conclusion

This compound is anticipated to exhibit good solubility in a range of common organic solvents and moderate solubility in water. It is a chemically stable compound under standard conditions but may be susceptible to oxidative and thermal degradation. The experimental protocols provided in this guide offer robust methodologies for quantitatively determining its solubility and assessing its stability, which are critical steps in its evaluation for various research, development, and industrial applications.

References

- 1. This compound | C8H19N | CID 546879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexylamine - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Ethylhexylamine | 104-75-6 [chemicalbook.com]

- 6. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-ETHYLHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. scribd.com [scribd.com]

- 16. Determination method of total amine value Std. Antpedia [m.antpedia.com]

- 17. Factors affecting the stability and separation of biogenic amines and their metabolites. Simultaneous measurement by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. oeno-one.eu [oeno-one.eu]

- 20. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

An In-depth Technical Guide to N-Ethylhexylamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylhexylamine, a secondary aliphatic amine, and its derivatives represent a class of organic compounds with a growing range of applications in chemical synthesis, materials science, and pharmacology. The presence of both a secondary amine group and a hexyl chain imparts unique physicochemical properties, including moderate basicity, lipophilicity, and potential for further functionalization. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, chemical properties, reactions, and potential biological activities.

Synthesis of this compound and its Derivatives

The primary synthetic routes to this compound and its derivatives are reductive amination and N-alkylation of primary amines.

Reductive Amination

Reductive amination is a versatile one-pot reaction for the synthesis of amines.[1] For this compound, this typically involves the reaction of hexanal with ethylamine to form an intermediate imine, which is then reduced in situ to the final secondary amine.

A general experimental protocol is as follows:

-

Imine Formation: Hexanal (1.0 equivalent) and ethylamine (1.0-1.2 equivalents) are dissolved in a suitable solvent such as methanol or dichloromethane. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the N-ethylhexan-1-imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.

-

Work-up: The reaction is quenched, and the product is extracted and purified, typically by distillation or column chromatography.

The choice of reducing agent can influence the reaction's selectivity and compatibility with other functional groups.

Experimental Workflow for Reductive Amination

Caption: General workflow for the synthesis of this compound via reductive amination.

N-Alkylation of Hexylamine

Alternatively, this compound can be synthesized by the N-alkylation of hexylamine with an ethylating agent, such as ethyl bromide or ethyl iodide. This reaction is a nucleophilic substitution where the primary amine acts as the nucleophile.[2][3]

A general experimental protocol is as follows:

-

Reaction Setup: Hexylamine (1.0 equivalent) is dissolved in a suitable solvent, often in the presence of a base (e.g., potassium carbonate) to neutralize the hydrohalic acid byproduct.

-

Addition of Alkylating Agent: The ethyl halide (1.0-1.1 equivalents) is added, and the reaction mixture is stirred, sometimes with heating, until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is worked up to remove salts and unreacted starting materials, followed by purification of the product.

A challenge with this method is the potential for over-alkylation to form the tertiary amine, N,N-diethylhexylamine. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the secondary amine.

N-Alkylation of Hexylamine

Caption: Synthesis of this compound via N-alkylation, highlighting the potential for byproduct formation.

Physicochemical and Toxicological Properties

This compound is a colorless liquid with an ammonia-like odor. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [4] |

| Molecular Weight | 129.24 g/mol | [4] |

| Boiling Point | 167-169 °C | |

| Density | 0.76 g/cm³ | |

| Solubility | Slightly soluble in water | |

| Flash Point | 43 °C |

Toxicological data on this compound is limited, but studies on related long-chain aliphatic amines suggest that they can be skin and eye irritants.[5][6][7] In general, the toxicity of aliphatic amines is related to their chain length and degree of substitution.[5] The Government of Canada has assessed long-chain aliphatic amines and found that some may pose a risk to the environment.[8]

Reactions of this compound

The secondary amine functionality of this compound allows it to participate in a variety of chemical reactions, leading to the formation of diverse derivatives.

-

N-Alkylation/Arylation: Further reaction with alkyl or aryl halides can produce tertiary amines and quaternary ammonium salts.

-

Acylation: Reaction with acyl chlorides or anhydrides yields N-ethyl-N-hexylamides.

-

Reaction with Carbonyls: Condensation with aldehydes or ketones can form enamines.

-

Formation of Sulfonamides: Reaction with sulfonyl chlorides produces N-ethyl-N-hexylsulfonamides.

Potential Biological Activities of this compound Derivatives

While specific studies on a wide range of this compound derivatives are not abundant in the literature, the biological activities of other aliphatic amines provide insights into their potential pharmacological applications.

Antimicrobial and Antifungal Activity

Long-chain aliphatic amines are known to possess antimicrobial properties.[9] The activity is often dependent on the alkyl chain length, with compounds having 11 to 15 carbon atoms generally showing the highest activity.[9] The lipophilic nature of the hexyl group in this compound derivatives could facilitate their interaction with and disruption of microbial cell membranes. Studies on other secondary and tertiary amines containing heterocyclic moieties have demonstrated significant antifungal and antibacterial activity.[10] The general structure-activity relationship suggests that increasing the chain length of alkyl amines can enhance antimicrobial activity up to a certain point, after which a "cutoff effect" is observed.[11]

Anticancer Activity

Derivatives of various amines have been investigated for their potential as anticancer agents. For example, some N-heteroaryl enamino amides and dihydropyrimidinethiones have shown cytotoxic effects against cancer cell lines.[12] The mechanism of action for such compounds can be diverse, and further research is needed to explore the potential of this compound derivatives in this area. Studies on other N-alkylated amine derivatives have shown that modifications to the alkyl chain length and the nature of the terminal amine substituent can significantly affect their antitumor activities.[13]

Enzyme Inhibition

The amine functionality is a key feature in many enzyme inhibitors. Depending on the overall structure of the derivative, this compound analogs could potentially inhibit various enzymes. For instance, modified neuraminic acid analogues containing amine functionalities have been identified as selective inhibitors of human neuraminidase isoenzymes.[14] Structure-activity relationship studies of cycloalkylamide derivatives have also shown their potential as inhibitors of soluble epoxide hydrolase.[15]

Conclusion

This compound is a versatile chemical building block that can be synthesized through straightforward methods like reductive amination and N-alkylation. Its derivatives hold potential for a variety of applications, particularly in the development of new antimicrobial and potentially anticancer agents. The lipophilic hexyl chain combined with the reactive secondary amine group provides a scaffold that can be readily modified to explore structure-activity relationships. Further research into the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this interesting class of compounds.

References

- 1. jocpr.com [jocpr.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H19N | CID 546879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. Aliphatic Amines Group - information sheet - Canada.ca [canada.ca]

- 9. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N, N-dimethylamine oxides with variations in chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of selective inhibitors for human neuraminidase isoenzymes using C4,C7-modified 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethylhexylamine: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of N-Ethylhexylamine, specifically its boiling point and density. The information is presented in a clear, structured format to facilitate its use in research and development settings.

Core Physical Properties

This compound, a secondary amine with the chemical formula C8H19N, is a colorless liquid. Its key physical characteristics, boiling point and density, are summarized below. These properties are crucial for its handling, application, and process development in various scientific and industrial fields.

| Physical Property | Value | Source |

| Boiling Point | 116-119 °C | [1] |

| 163.0 ± 8.0 °C at 760 mmHg | [2][3] | |

| 159.36 °C (estimate) | [4] | |

| Density | 0.7585 g/cm³ | [4] |

| 0.8 ± 0.1 g/cm³ | [2][3] | |

| 0.762 g/cm³ | [5] |

Experimental Protocols

The determination of the boiling point and density of a liquid substance like this compound requires precise and standardized experimental procedures. The following are detailed methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination is the Thiele Tube method.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Liquid paraffin or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

A small quantity of this compound is placed in the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is then attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is clamped and immersed in the Thiele tube containing the heating bath fluid, making sure the sample is fully submerged.

-

The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the heating fluid, ensuring uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end of the capillary.

-

Upon further heating, the bubbling will become rapid and continuous. At this point, the heating is stopped.

-

As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property. The pycnometer method is a highly accurate technique for determining the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m1).

-

The pycnometer is then filled with distilled water of a known temperature and weighed again (m2). The temperature of the water is recorded.

-

The pycnometer is emptied, dried completely, and then filled with this compound.

-

The filled pycnometer is placed in a constant temperature water bath to ensure the liquid reaches the desired temperature.

-

The pycnometer is then removed, carefully dried on the outside, and its mass is determined (m3).

-

The density of the this compound is calculated using the following formula:

Density of Sample = [(m3 - m1) / (m2 - m1)] * Density of Water at the experimental temperature

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the physical properties of a chemical substance, from initial sample preparation to final data analysis and reporting.

Caption: Logical workflow for determining physical properties.

References

An In-Depth Technical Guide to the Basic Reactivity of N-Ethylhexylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental chemical reactivity of N-Ethylhexylamine (a structural isomer of, and often discussed in literature as, 2-Ethylhexylamine), a versatile primary amine intermediate crucial in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics.

Core Chemical and Physical Properties

This compound is a flammable, corrosive, water-white liquid with a characteristic fish-like odor.[2][3][4] It is less dense than water and poses significant handling considerations due to its toxicity and corrosivity.[2][3][5] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉N | [2][6][7] |

| Molecular Weight | 129.24 g/mol | [2][6][7] |

| CAS Number | 104-75-6 (for 2-Ethylhexylamine) | [6] |

| Boiling Point | 169 - 170 °C at 760 mmHg | [4][6] |

| Melting Point | < -70 °C | [6] |

| Density | 0.789 g/mL at 25 °C | [4] |

| Flash Point | ~50 - 60 °C (122 - 140 °F) | [2][6] |

| Vapor Pressure | 1.2 mmHg at 20 °C | [4][6] |

| Water Solubility | 2.5 g/L at 20 °C | [4] |

| pKa (Predicted) | 10.75 ± 0.10 | [4][8] |

| Refractive Index (n²⁰/D) | 1.431 | [4] |

Fundamental Reactivity

The chemical behavior of this compound is dominated by the nitrogen atom's lone pair, making it a moderately strong base and a potent nucleophile. This dual reactivity allows it to participate in a wide array of chemical transformations.

Basicity: Reaction with Acids

As an amine, this compound is a weak base that readily reacts with acids in exothermic neutralization reactions to form the corresponding ammonium salts.[2][3][4] This is one of its most fundamental chemical properties. The reaction with hydrochloric acid, for instance, yields N-ethylhexylammonium chloride. This salt formation increases the water solubility of the molecule.

Caption: Acid-base neutralization pathway of this compound.

Nucleophilicity: Reactions with Electrophiles

The lone pair on the nitrogen atom makes this compound an effective nucleophile, enabling it to attack electron-deficient centers (electrophiles). This reactivity is central to its utility as a synthetic building block.

-

Acylation: It reacts readily with acylating agents such as acid chlorides and acid anhydrides to form stable N-substituted amides. This reaction is a robust method for forming carbon-nitrogen bonds.

-

Alkylation: With alkyl halides, this compound undergoes nucleophilic substitution (typically Sₙ2) to yield secondary and tertiary amines, and eventually quaternary ammonium salts. Controlling the degree of alkylation can be a synthetic challenge.

-

Reaction with Carbonyls: It reacts with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines (Schiff bases). This reaction is a key step in reductive amination processes.

Caption: Nucleophilic acylation pathway of this compound.

Incompatibility and Hazards

This compound is incompatible with strong oxidizing agents, acids, isocyanates, peroxides, and acid halides.[2][3][4] Reactions with these substances can be vigorous and exothermic. Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[4]

Key Experimental Protocols

The following protocols are representative examples of the core reactivity of this compound. Researchers must adapt these procedures based on specific substrates and laboratory conditions, always adhering to strict safety protocols.

Protocol 1: Salt Formation - Synthesis of N-Ethylhexylammonium Chloride

Objective: To demonstrate the basicity of this compound through its reaction with hydrochloric acid.

Materials:

-

This compound (12.9 g, 0.1 mol)

-

Concentrated Hydrochloric Acid (~10 mL, ~0.12 mol)

-

Diethyl ether (100 mL)

-

Round-bottom flask (250 mL), magnetic stirrer, ice bath, dropping funnel.

Procedure:

-

Dissolve this compound (0.1 mol) in 100 mL of diethyl ether in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated HCl dropwise via a dropping funnel over 15-20 minutes with vigorous stirring. A white precipitate will form.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath.

-

Collect the white solid precipitate by vacuum filtration.

-

Wash the solid with two portions of cold diethyl ether (20 mL each) to remove any unreacted starting material.

-

Dry the product under vacuum to yield N-Ethylhexylammonium chloride.

Protocol 2: Acylation - Synthesis of N-Acetyl-N-Ethylhexylamine

Objective: To illustrate the nucleophilic character of this compound in an acylation reaction.

Materials:

-

This compound (12.9 g, 0.1 mol)

-

Acetyl chloride (7.9 g, 0.1 mol)

-

Triethylamine (11.1 g, 0.11 mol)

-

Dichloromethane (DCM), anhydrous (150 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve this compound (0.1 mol) and triethylamine (0.11 mol) in 100 mL of anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve acetyl chloride (0.1 mol) in 50 mL of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes.

-

After addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude amide.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Caption: General experimental workflow for acylation of this compound.

Conclusion

This compound's reactivity is characterized by the classic behavior of a primary aliphatic amine: it acts as both a base and a nucleophile. Understanding these core principles is fundamental for its effective use in the synthesis of a diverse range of target molecules in the pharmaceutical, agricultural, and materials science sectors. Due to its hazardous nature, all manipulations must be performed with appropriate personal protective equipment in a well-ventilated chemical fume hood.

References

- 1. N,N-Dimethyl-2-ethylhexylamine | 28056-87-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Ethylhexylamine CAS#: 104-75-6 [m.chemicalbook.com]

- 5. ias.ac.in [ias.ac.in]

- 6. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C8H19N | CID 546879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Ethylhexylamine | 104-75-6 [chemicalbook.com]

initial discovery and historical context of N-Ethylhexylamine

An In-depth Technical Guide

Introduction

N-Ethylhexylamine (IUPAC name: N-ethylhexan-1-amine) is a secondary aliphatic amine that, while not the subject of a singular landmark discovery, represents a class of compounds fundamental to the evolution of organic chemistry. Its history is interwoven with the development of foundational synthetic methodologies for aliphatic amines that emerged in the mid-to-late 19th century. This guide provides a historical context for the synthesis of this compound, details plausible early experimental protocols for its preparation, and presents its key physical and chemical properties. The content is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Historical Context: The Dawn of Amine Synthesis

The systematic study of amines began in the mid-19th century, with the groundbreaking work of August Wilhelm von Hofmann establishing the structural classification of primary, secondary, and tertiary amines. This era saw the development of several key reactions that made the synthesis of aliphatic amines possible, and it is through these methods that this compound would have first been prepared.

Key historical milestones relevant to the synthesis of this compound include:

-

Direct Alkylation of Amines: One of the most straightforward conceptual approaches, the reaction of a primary amine with an alkyl halide, was explored early on. However, this method is often hampered by a lack of selectivity, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and quaternary ammonium salts.[1][2]

-

The Leuckart-Wallach Reaction (1885): Discovered by Rudolf Leuckart and later expanded upon by Otto Wallach, this reaction provides a method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like formamide or ammonium formate) as both the nitrogen source and the reducing agent.[3][4] This reaction became a valuable tool for synthesizing primary, secondary, and tertiary amines.[4]

-

The Gabriel Synthesis (1887): Developed by Siegmund Gabriel, this method allows for the synthesis of primary amines from alkyl halides using potassium phthalimide.[5][6] While primarily a method for primary amines, its development was crucial in overcoming the overalkylation problems of direct amination and highlights the synthetic challenges of the time.[6][7]

Given the timeline of these discoveries, it is highly probable that this compound was first synthesized in a laboratory setting in the late 19th or early 20th century as an exemplar of one of these newly developed synthetic methods.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 20352-67-4 |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.247 g/mol |

| Boiling Point | 163.0 ± 8.0 °C at 760 mmHg |

| Melting Point | -66 °C (estimate) |

| Flash Point | 39.7 ± 10.2 °C |

| Density | 0.8 ± 0.1 g/cm³ |

| Refractive Index | 1.418 |

| Solubility | Soluble in water, alcohols, and ether solvents.[8] |

| Appearance | Colorless liquid with an ammonia-like odor.[8] |

(Data sourced from Echemi[9] and ChemBK[8])

Plausible Early Experimental Protocols

While the original publication detailing the first synthesis of this compound is not readily identifiable, it is possible to reconstruct the likely experimental procedures based on the established methodologies of the late 19th and early 20th centuries. Two of the most probable routes are the Leuckart-Wallach reaction and the direct alkylation of a primary amine.

Synthesis via the Leuckart-Wallach Reaction

This method would involve the reductive amination of either hexanal with ethylamine or heptanal with methylamine, using formic acid or formamide as the reducing agent. The synthesis of this compound from hexanal and ethylamine is outlined below.

Reaction: The reaction proceeds in two conceptual steps: the formation of an intermediate imine followed by its reduction.

Experimental Protocol:

-

Imine Formation: In a reaction vessel equipped for heating, hexanal (1.0 equivalent) is mixed with an excess of N-ethylformamide (at least 2.0 equivalents).

-

Heating: The mixture is heated to a temperature of 160-180 °C for several hours. During this time, the N-formyl derivative of this compound is formed, with the release of carbon dioxide and water.

-

Hydrolysis: After cooling, the reaction mixture containing the N-formyl derivative is treated with a strong acid, such as hydrochloric acid, and heated under reflux for several hours to hydrolyze the amide.

-

Work-up and Isolation: The reaction mixture is cooled and made alkaline with a base (e.g., sodium hydroxide) to liberate the free amine. The this compound is then extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., sodium sulfate), and purified by fractional distillation.

Expected Yield: Based on historical accounts of similar reactions, yields for the Leuckart-Wallach synthesis of secondary amines typically range from 50-80%.[10]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. grokipedia.com [grokipedia.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. Secondary Amines by the Leuckart Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

N-Ethylhexylamine: A Comprehensive Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylhexylamine is a versatile aliphatic amine utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and coatings. While indispensable in many research and development settings, its handling requires a thorough understanding of its hazardous properties to ensure the safety of laboratory personnel and the environment. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, consolidating critical data, and outlining detailed protocols for its use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage. Inhalation of high concentrations of its vapor can lead to irritation of the respiratory tract.

2.1. GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The GHS classification for this compound is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 1/3 | H410/H412: Very toxic/Harmful to aquatic life with long lasting effects |

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C8H19N |

| Molecular Weight | 129.24 g/mol |

| Appearance | Colorless liquid |

| Odor | Ammonia-like / Fishlike |

| Boiling Point | 163-170 °C at 760 mmHg |

| Melting Point | -62 to < -70 °C |

| Flash Point | 39.7 to 50 °C (103.5 to 122 °F) |

| Density | 0.780 - 0.8 g/cm³ |

| Vapor Pressure | 1.6 - 2.1 mmHg at 20-25 °C |

| Vapor Density | 4.45 (Air = 1) |

| Solubility | Soluble in water, alcohols, and ether solvents. |

| Autoignition Temperature | 295 °C / 563 °F |

Toxicological Information

The primary toxicological concerns associated with this compound are its corrosive effects on tissues and its potential for systemic toxicity upon absorption. Aliphatic amines, in general, are alkaline and fat-soluble, which contributes to their ability to cause severe irritation to the skin, eyes, and mucous membranes.

4.1. Summary of Toxicity Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 450 mg/kg |

| LD50 | Rabbit | Dermal | 474 - 956 mg/kg |

| LC50 | Rat | Inhalation | < 1.548 mg/L (4 h) |

| LCLo | Rat | Inhalation | 125 ppm (4 h) |

4.2. Mechanism of Toxicity

Detailed signaling pathways for this compound toxicity are not extensively documented in publicly available literature. However, the corrosive action is attributed to its alkaline nature, leading to saponification of fats and extraction of membrane lipids, resulting in cell destruction. Systemic effects following absorption may be related to alterations in pH balance and interactions with cellular proteins and enzymes. Prolonged exposure has been associated with potential liver and kidney damage.

Experimental Protocols for Safe Handling

Adherence to strict protocols is mandatory to minimize the risks associated with this compound.

5.1. Personal Protective Equipment (PPE)

A critical first line of defense is the correct and consistent use of appropriate PPE.

Caption: Required PPE for handling this compound.

5.2. General Handling and Storage Protocol

Engineering controls and proper laboratory practices are essential for minimizing exposure.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools and take precautionary measures against static discharge.

-

Container Handling: Keep containers tightly closed when not in use. Ground and bond containers when transferring material.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. The storage area should be designated as a flammables and corrosives area.

5.3. Spill Response Protocol

In the event of a spill, a prompt and appropriate response is crucial to mitigate hazards.

Caption: Step-by-step spill response procedure.

5.4. First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Caption: First-aid procedures for different exposure routes.

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable chemical intermediate, but its hazardous properties necessitate strict adherence to safety protocols. By understanding its physical, chemical, and toxicological characteristics, and by implementing the detailed handling, storage, and emergency procedures outlined in this guide, researchers and scientists can work with this compound in a safe and responsible manner. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure that all laboratory personnel are trained on the specific hazards and handling procedures for this compound.

Methodological & Application

Application Notes and Protocols: N-Ethylhexylamine as a Corrosion Inhibitor for Mild Steel

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific experimental data on the use of N-Ethylhexylamine as a corrosion inhibitor for mild steel is not extensively available in peer-reviewed literature. The following application notes and protocols are based on established, standard methodologies employed for evaluating similar aliphatic amine-based corrosion inhibitors. The quantitative data presented in the tables are illustrative examples to guide researchers in data presentation.

Introduction and Mechanism of Action

Mild steel, while ubiquitous in industrial applications, is highly susceptible to corrosion, particularly in acidic environments encountered during processes like acid pickling, cleaning, and oil and gas exploration.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation.

This compound (C₈H₁₉N) is a primary aliphatic amine that holds potential as an effective corrosion inhibitor for mild steel. Its mechanism of action is predicated on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium.[2]

In an acidic solution, the amine group's nitrogen atom is protonated, creating a positively charged cation (R-NH₃⁺). This cation can then electrostatically interact with the steel surface, which becomes negatively charged in the presence of anions like Cl⁻ or SO₄²⁻ from the acid. Furthermore, the nitrogen atom's lone pair of electrons can coordinate with the vacant d-orbitals of iron atoms on the surface, leading to a stronger, chemisorptive bond.[1][3] This adsorbed layer acts as a physical barrier, impeding both the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic hydrogen evolution reaction (2H⁺ + 2e⁻ → H₂), thereby reducing the overall corrosion rate.[4]

Proposed Inhibition Mechanism Diagram

The following diagram illustrates the proposed adsorption mechanism of this compound on a mild steel surface in an acidic (HCl) environment.

References

Application of N-Ethylhexylamine in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylhexylamine, also commonly referred to as 2-Ethylhexylamine, is a versatile primary amine that serves as a crucial building block in the synthesis of a diverse range of chemical compounds. Its branched alkyl chain imparts unique solubility and lipophilicity characteristics to molecules, making it a valuable synthon in the design and development of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical precursors, with a focus on N-acylation reactions.

The primary application highlighted is the synthesis of N-(2-ethylhexyl)-2-chloroacetamide, a reactive intermediate that can be further elaborated to introduce the N-ethylhexylamino moiety into various molecular scaffolds. This intermediate is of interest in the development of a range of therapeutic agents, including but not limited to local anesthetics, anticonvulsants, and cardiovascular drugs. The chloroacetamide group provides a reactive handle for nucleophilic substitution, allowing for the facile attachment of this lipophilic amine to a variety of substrates.

Application Notes

This compound is primarily utilized in pharmaceutical intermediate synthesis through two main reaction pathways:

-

N-Acylation: This is a fundamental reaction where the nucleophilic amine attacks an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. The reaction of this compound with chloroacetyl chloride is a prime example, yielding N-(2-ethylhexyl)-2-chloroacetamide. This intermediate can then be used to alkylate other nucleophiles, effectively introducing the N-(2-ethylhexyl)acetamido group.

-

Reductive Amination: this compound can react with aldehydes and ketones to form an intermediate imine, which is subsequently reduced to a secondary amine. This method is highly effective for creating C-N bonds and is widely used in pharmaceutical synthesis.

The lipophilic nature of the 2-ethylhexyl group can be strategically employed to modulate the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Key Experiments and Protocols

This section details the experimental protocols for the synthesis of a key pharmaceutical intermediate derived from this compound.

Experiment 1: Synthesis of N-(2-ethylhexyl)-2-chloroacetamide

This protocol describes the synthesis of N-(2-ethylhexyl)-2-chloroacetamide via the acylation of 2-Ethylhexylamine with chloroacetyl chloride. This reaction is a fundamental step in creating a versatile intermediate for further pharmaceutical synthesis.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve 2-Ethylhexylamine (12.9 g, 0.1 mol) in 100 mL of a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Chloroacetyl Chloride: Cool the solution to 0-5 °C using an ice bath. Slowly add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The addition of a slight excess of chloroacetyl chloride ensures complete consumption of the starting amine.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-